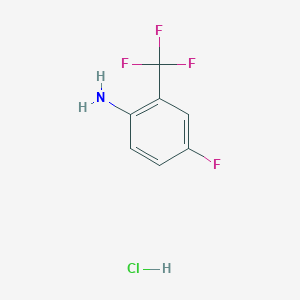

4-Fluoro-2-(trifluoromethyl)aniline hydrochloride

説明

4-Fluoro-2-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine derivative characterized by a fluorine substituent at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the aniline ring, with a hydrochloride salt enhancing its stability and solubility. For instance, highlights its role as a precursor in synthesizing triazole-based fungicides like mefentrifluconazole, where fluorinated anilines are key intermediates . The -CF₃ and -F groups contribute to enhanced lipophilicity and metabolic stability, critical for bioactive molecules .

特性

CAS番号 |

139291-82-0 |

|---|---|

分子式 |

C7H6ClF4N |

分子量 |

215.57 g/mol |

IUPAC名 |

4-fluoro-2-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C7H5F4N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H |

InChIキー |

SBCBKDYEWBJENV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)N.Cl |

製品の起源 |

United States |

準備方法

Chemical Identity and Structure

- Chemical Name: 4-Fluoro-2-(trifluoromethyl)aniline hydrochloride

- Molecular Formula: C7H5F4N · HCl

- Synonyms: 2-Amino-5-fluorobenzotrifluoride hydrochloride, Benzenamine, 4-fluoro-2-(trifluoromethyl)- hydrochloride

- CAS Number: 393-39-5 (free base)

- Structural Features: Aromatic ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position, with an amino group forming the hydrochloride salt.

Preparation Methods of 4-Fluoro-2-(trifluoromethyl)aniline Hydrochloride

Two-Step Synthesis via Halogenated Intermediate and Nucleophilic Fluorination

This method involves initial synthesis of a halogenated aromatic intermediate, followed by nucleophilic substitution with fluoride and final conversion to the hydrochloride salt.

Step 1: Preparation of 3-Chloro-4-aminotrifluorotoluene (Intermediate)

- Starting from appropriate chlorotrifluorotoluene derivatives, the reaction mixture is quenched in water and extracted with dichloromethane or chloroform.

- The organic phase is dried over anhydrous sodium sulfate and concentrated to yield a crude 3-chloro-4-aminotrifluorotoluene product, which is used directly in the next step without purification.

Step 2: Nucleophilic Fluorination and Hydrochloride Salt Formation

- The crude intermediate (0.62 mol) is dissolved in a polar aprotic solvent such as N-methylpyrrolidone or dimethyl sulfoxide (1 L).

- Additives include 18-crown-6 ether (approx. 67.9 g) and fluoride sources such as cesium fluoride (0.03 mol, 98.8–141.1 g) or sodium fluoride (156.2 g, 3.72 mol).

- The mixture is heated to 140–150 °C and stirred for 12–18 hours. Progress is monitored by HPLC to ensure raw material is less than 2%.

- After cooling, insoluble solids are removed by filtration. The filtrate is cooled to 0 °C, and hydrogen chloride gas is bubbled in until pH 1–2 is reached.

- The mixture is stirred for 1 hour at heat preservation, then filtered. The filter cake is washed with cold isopropanol and recrystallized from isopropanol to yield pure 4-fluoro-2-(trifluoromethyl)aniline hydrochloride as a white solid.

| Parameter | Condition/Value |

|---|---|

| Intermediate amount | 0.62 mol |

| 18-Crown-6 ether | 67.9 g |

| Fluoride source | Cesium fluoride or sodium fluoride |

| Solvent | N-methylpyrrolidone or DMSO |

| Reaction temperature | 140–150 °C |

| Reaction time | 12–18 hours |

| pH for HCl addition | 1–2 |

| Crystallization solvent | Isopropanol |

| Purity (HPLC) | >98% |

This method is advantageous due to the use of relatively inexpensive raw materials, high purity of final product, and avoidance of extensive purification steps between reactions.

Ammoniation of Halogenated Benzotrifluoride Derivatives

An alternative approach involves direct ammoniation of halogenated benzotrifluoride precursors to form nitro or amino derivatives, which can be further reduced or modified.

- For example, 4-chloro-3-nitro-benzotrifluoride reacts with excess aqueous ammonia (20–30% concentration) at 80–150 °C, preferably 100–120 °C, often in the presence of copper catalysts such as copper (II) carbonate or copper (I) oxide.

- The reaction is conducted under pressure and can be batch or continuous. Ammonia is used in excess (200–1000 mol%, preferably 400–700 mol%) to drive the reaction to completion.

- The ammoniacal mother liquor can be recycled to improve process efficiency and reduce waste.

This method is generally used for producing nitro intermediates that can be subsequently reduced to the corresponding anilines.

Catalyst-Free Ammoniation for Related Trifluoromethyl Anilines

- A catalyst-free ammoniation process has been reported for 2,6-dichloro-4-trifluoromethyl aniline, which may be adapted for related compounds.

- Reaction conditions include 173 °C temperature, 12.0 MPa pressure, 73% ammonia water concentration, and 11 hours reaction time.

- The process features ammonia recovery and reuse, and avoids catalyst dependency, leading to improved yields.

Though this method is described for a related compound, it provides insight into potential catalyst-free ammoniation routes for fluorinated anilines.

Comparative Analysis of Preparation Methods

Research Outcomes and Yields

The two-step nucleophilic fluorination method yields pure 4-fluoro-2-(trifluoromethyl)aniline hydrochloride as a white crystalline solid with purity exceeding 98% by HPLC analysis. Reaction monitoring confirms residual starting material below 2%, indicating high conversion.

Ammoniation methods typically achieve high yields of nitro or amino intermediates (often >75%) with good purity, suitable for further transformations.

化学反応の分析

Types of Reactions

4-Fluoro-2-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted aniline derivatives .

科学的研究の応用

4-Fluoro-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals and specialty chemicals

作用機序

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Analogues: Substituent Position and Type

Fluorinated aniline hydrochlorides vary in substituent positions and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Properties

生物活性

4-Fluoro-2-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of both fluorine and trifluoromethyl groups, exhibits significant potential in various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₆ClF₄N

- Molecular Weight : Approximately 215.57 g/mol

- Physical State : Solid

- Boiling Point : Approximately 207 °C

- Density : Around 1.4 g/cm³

The incorporation of fluorine atoms enhances the compound's lipophilicity, allowing for better membrane penetration and bioavailability compared to non-fluorinated analogs.

The biological activity of 4-Fluoro-2-(trifluoromethyl)aniline hydrochloride is primarily attributed to its interaction with specific molecular targets. The fluorine atoms in the structure improve binding affinity to enzymes and receptors, modulating their activity effectively.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. Its unique trifluoromethyl structure contributes to enhanced efficacy compared to similar compounds without fluorination.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Positive | |

| Methicillin-resistant S. aureus | Positive | |

| Escherichia coli | Moderate |

In Vitro Studies

In vitro studies have demonstrated that 4-Fluoro-2-(trifluoromethyl)aniline hydrochloride exhibits low cytotoxicity in human cell lines, indicating a favorable safety profile for potential therapeutic applications. For instance, compounds in a related study showed IC50 values greater than 20 µM, suggesting minimal toxicity at effective concentrations .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the substitution pattern on the aniline ring significantly influences biological activity. Variations in the position and type of substituents can enhance or diminish antimicrobial efficacy, making it crucial for optimizing therapeutic candidates .

Table 2: Summary of SAR Findings

| Compound Variation | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Parent Compound | 0.4134 | 316.9 | |

| Ortho-substituted Derivative | 0.6172 | 299.7 | |

| Meta-substituted Derivative | 3.174 | 24.61 |

Case Study 1: Antiplasmodial Activity

In a study focusing on antiplasmodial activity against Plasmodium falciparum, derivatives of aniline compounds including those with trifluoromethyl substitutions demonstrated promising results. The compound exhibited peak activity at sub-micromolar concentrations, indicating potential as an antimalarial agent .

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of various fluorinated anilines using human THP1-Blue™ NF-κB cell lines. The results showed that most compounds had an IC50 greater than 20 µM, with some exhibiting significant anti-inflammatory effects by modulating NF-κB activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。